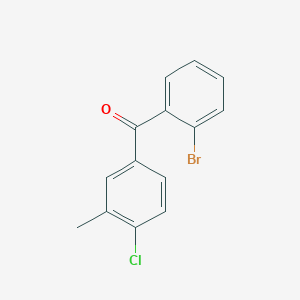

2-Bromo-4'-chloro-3'-methylbenzophenone

Description

Overview of Substituted Benzophenones in Contemporary Chemical Research

Substituted benzophenones are a cornerstone in medicinal chemistry, forming the core structure of molecules with a wide array of biological activities, including anticancer, anti-inflammatory, antimicrobial, and antiviral properties. clearsynth.comnih.gov The diarylketone motif serves as a privileged scaffold, meaning it is a molecular framework that is frequently found to bind to multiple biological targets. Researchers continuously explore new derivatives, as the substitution pattern on the aryl rings can drastically alter the compound's biological efficacy and specificity. nih.gov Beyond pharmaceuticals, these compounds are crucial as photoinitiators in polymer chemistry, as additives in fragrances, and as key intermediates in the synthesis of agrochemicals and specialty polymers. nih.gov Synthetic strategies to access these molecules are numerous, with the Friedel-Crafts acylation being a classic and widely used method. beilstein-archives.orgethz.ch This reaction typically involves the Lewis acid-catalyzed acylation of an aromatic ring with a benzoyl chloride derivative, allowing for the construction of the diarylketone core. scribd.com

Significance of Halogen and Alkyl Substituents in Benzophenone (B1666685) Chemistry

The introduction of halogen and alkyl substituents onto the benzophenone framework is a critical strategy for modulating its chemical and physical properties. Halogens, such as chlorine and bromine, are highly significant due to their dual electronic nature; they are inductively electron-withdrawing but can act as weak resonance donors. This electronic influence can alter the reactivity of the carbonyl group and the aromatic rings. Furthermore, halogens provide synthetic handles for subsequent cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig), enabling the construction of more complex molecular architectures.

Alkyl groups, such as the methyl group, are electron-donating through induction and hyperconjugation, which can increase the electron density of the aromatic ring to which they are attached. Sterically, the position of these substituents is paramount. An ortho-substituent, particularly a bulky one like bromine, can force the phenyl rings to twist out of planarity with the central carbonyl group. This conformational change affects the molecule's conjugation, which in turn influences its spectroscopic properties and its ability to interact with biological receptors or participate in photochemical reactions. chemicalbook.com The combination of chloro and methyl substituents on one ring and a bromo group on the other creates a molecule with distinct electronic and steric environments on each side of the carbonyl bridge. nih.gov

Contextualizing 2-Bromo-4'-chloro-3'-methylbenzophenone within Modern Chemical Synthesis and Mechanistic Studies

This compound, identified by its CAS number 951891-12-6, is a prime example of a highly functionalized diarylketone designed for specific applications in modern organic synthesis. clearsynth.com Its structure, featuring an ortho-bromo substituent on one phenyl ring and chloro and methyl groups on the other, suggests its primary role as a synthetic intermediate or building block rather than an end-product. clearsynth.com

The synthesis of this compound would most likely be achieved via a Friedel-Crafts acylation reaction between 2-bromobenzoyl chloride and 1-chloro-2-methylbenzene. scribd.comprepchem.com A Lewis acid catalyst, such as aluminum chloride (AlCl₃), would facilitate the electrophilic aromatic substitution, directing the acylation to the position para to the methyl group due to its activating and ortho-, para-directing effects.

The key features of this molecule are the distinct functionalities on each ring:

The 2-bromophenyl ring: The ortho-bromo group provides a reactive site for a multitude of cross-coupling reactions. This allows chemists to introduce new aryl, alkyl, or heteroatom-containing groups, effectively using the benzophenone as a scaffold to build larger, more intricate molecules. The steric bulk of the bromine atom also forces a significant dihedral angle between the phenyl ring and the carbonyl plane, which can be exploited to study conformational effects in reaction mechanisms.

The 4-chloro-3-methylphenyl ring: The chloro and methyl substituents modify the electronic nature of this ring system. This substitution pattern is often explored in medicinal chemistry to optimize binding interactions with biological targets. nih.gov

Given its structure, this compound is not typically the subject of direct mechanistic studies itself, but rather a tool to enable them. It serves as a precursor to target molecules whose mechanisms of action are then investigated. Its utility lies in its potential to be transformed into a diverse library of derivatives for screening in drug discovery or for the development of new organic materials.

Compound Data

Interactive Table of Chemical Properties Below are the key chemical identifiers and properties for this compound.

| Property | Value |

| IUPAC Name | (2-bromophenyl)(4-chloro-3-methylphenyl)methanone |

| Synonyms | This compound |

| CAS Number | 951891-12-6 clearsynth.com |

| Molecular Formula | C₁₄H₁₀BrClO |

| Molecular Weight | 309.59 g/mol chemicalbook.combldpharm.com |

| Purity | Typically available at ≥97% chembuyersguide.com |

| Primary Use | Synthetic Intermediate clearsynth.com |

Structure

3D Structure

Properties

IUPAC Name |

(2-bromophenyl)-(4-chloro-3-methylphenyl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10BrClO/c1-9-8-10(6-7-13(9)16)14(17)11-4-2-3-5-12(11)15/h2-8H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ATDUAJFJQQVCDO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)C(=O)C2=CC=CC=C2Br)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10BrClO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601220586 | |

| Record name | Methanone, (2-bromophenyl)(4-chloro-3-methylphenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601220586 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

309.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

951891-12-6 | |

| Record name | Methanone, (2-bromophenyl)(4-chloro-3-methylphenyl)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=951891-12-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methanone, (2-bromophenyl)(4-chloro-3-methylphenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601220586 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 2 Bromo 4 Chloro 3 Methylbenzophenone

Classical Approaches: Friedel-Crafts Acylation Strategies

The Friedel-Crafts acylation remains a cornerstone of aromatic ketone synthesis, offering a direct method for the formation of a carbon-carbon bond between an aromatic ring and a carbonyl group. nih.govnih.gov This electrophilic aromatic substitution reaction typically employs a Lewis acid catalyst to activate an acylating agent, which then reacts with an electron-rich aromatic substrate. For the synthesis of 2-Bromo-4'-chloro-3'-methylbenzophenone, two principal Friedel-Crafts strategies can be envisaged, differing in the choice of the aromatic substrate and the acylating agent.

Acylation of Brominated Arenes with Chlorinated, Methylated Benzoyl Halides

One synthetic pathway involves the acylation of a brominated aromatic compound, specifically 2-bromotoluene (B146081), with 4-chloro-3-methylbenzoyl chloride. In this approach, the 2-bromotoluene serves as the nucleophilic aromatic substrate that undergoes electrophilic attack by the acylium ion generated from 4-chloro-3-methylbenzoyl chloride.

The regioselectivity of this reaction is a critical consideration. The methyl group in 2-bromotoluene is an activating, ortho-, para-directing group, while the bromine atom is a deactivating, ortho-, para-directing group. The interplay of these electronic effects, coupled with steric hindrance from the ortho-bromo and methyl groups, will influence the position of acylation. The incoming acyl group is most likely to add to the position para to the activating methyl group to yield the desired product, as this position is sterically less hindered and electronically activated. chemguide.co.uklibretexts.org

Acylation of Chlorinated, Methylated Arenes with Brominated Benzoyl Halides

An alternative and equally viable Friedel-Crafts approach is the acylation of 4-chloro-3-methyltoluene with 2-bromobenzoyl chloride. In this scenario, 4-chloro-3-methyltoluene is the electron-rich aromatic substrate. The methyl group is activating and ortho-, para-directing, while the chlorine atom is deactivating but also ortho-, para-directing.

The directing effects of the substituents on 4-chloro-3-methyltoluene will guide the incoming 2-bromobenzoyl group. The position ortho to the activating methyl group and meta to the deactivating chloro group is the most probable site of acylation, leading to the formation of this compound.

Catalyst Systems and Reaction Conditions Optimization in Friedel-Crafts Processes

The success of Friedel-Crafts acylation is highly dependent on the choice of catalyst and the optimization of reaction conditions. Lewis acids are essential for generating the highly electrophilic acylium ion from the benzoyl chloride.

Catalyst Systems: A variety of Lewis acids can be employed, with their reactivity generally following the order: AlCl₃ > FeCl₃ > SnCl₄ > ZnCl₂ > BF₃. acs.orggoogle.com Aluminum chloride (AlCl₃) is the most commonly used and powerful catalyst for this transformation. oregonstate.edu However, for substrates sensitive to strong Lewis acids, milder catalysts like ferric chloride (FeCl₃) or zinc chloride (ZnCl₂) may be preferred to minimize side reactions. acs.org

Reaction Conditions: The reaction is typically carried out in an inert solvent, such as dichloromethane (B109758) (CH₂Cl₂), carbon disulfide (CS₂), or nitrobenzene, to dissolve the reactants and facilitate the reaction. The reaction temperature is another critical parameter that needs to be carefully controlled. While some reactions can proceed at room temperature, heating is often required to drive the reaction to completion. libretexts.org However, excessively high temperatures can lead to side reactions, such as dealkylation or isomerization of the starting materials or products. The stoichiometry of the Lewis acid catalyst is also important; typically, slightly more than one equivalent of the catalyst is used relative to the acyl chloride, as the catalyst complexes with both the starting material and the ketone product.

| Parameter | Typical Conditions |

| Catalyst | AlCl₃, FeCl₃, SnCl₄, ZnCl₂ |

| Solvent | CH₂Cl₂, CS₂, Nitrobenzene |

| Temperature | Room temperature to reflux |

| Stoichiometry | >1 equivalent of Lewis acid |

Transition Metal-Catalyzed Cross-Coupling Reactions

In recent decades, transition metal-catalyzed cross-coupling reactions have emerged as powerful and versatile tools for the formation of carbon-carbon bonds, offering milder reaction conditions and greater functional group tolerance compared to classical methods.

Palladium-Catalyzed Coupling Reactions (e.g., Suzuki-Miyaura Type) for Carbon-Carbon Bond Formation

The Suzuki-Miyaura coupling reaction is a highly efficient method for the synthesis of biaryl compounds, including diaryl ketones. youtube.com This reaction involves the palladium-catalyzed cross-coupling of an organoboron compound (typically a boronic acid or its ester) with an organohalide. youtube.com For the synthesis of this compound, two convergent strategies based on the Suzuki-Miyaura coupling are possible.

One approach involves the coupling of 2-bromophenylboronic acid with 4-chloro-3-methylbenzoyl chloride. A variety of palladium catalysts, such as tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] or palladium acetate (B1210297) [Pd(OAc)₂] with suitable phosphine (B1218219) ligands, can be used to catalyze this transformation. mdpi.comnih.gov The reaction is typically carried out in the presence of a base, such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃), in a suitable solvent system, often a mixture of an organic solvent like toluene (B28343) or dioxane and water. mdpi.com

Alternatively, the coupling can be performed between (4-chloro-3-methylphenyl)boronic acid and 2-bromobenzoyl chloride. The choice of palladium catalyst and ligands is crucial for achieving high yields and selectivity, especially when dealing with sterically hindered or electronically deactivated substrates. researchgate.nethkbu.edu.hk Bulky and electron-rich phosphine ligands, such as those from the Buchwald and Fu research groups, have been shown to be particularly effective for the coupling of challenging aryl chlorides. researchgate.nethkbu.edu.hk

| Component | Examples |

| Palladium Precatalyst | Pd(OAc)₂, Pd₂(dba)₃, Pd(PPh₃)₄ |

| Ligand | Triphenylphosphine (PPh₃), Buchwald ligands (e.g., SPhos, XPhos), N-Heterocyclic Carbenes (NHCs) |

| Base | K₂CO₃, Cs₂CO₃, K₃PO₄ |

| Solvent | Toluene, Dioxane, THF, often with water |

Copper-Catalyzed Coupling Approaches

Copper-catalyzed reactions represent an older yet still relevant class of cross-coupling methodologies. The Ullmann reaction, traditionally a copper-mediated homocoupling of aryl halides, has been adapted for cross-coupling reactions. organic-chemistry.orgwikipedia.org While less common for the direct synthesis of diaryl ketones from the specified precursors, copper catalysis can be employed in related transformations.

For instance, copper-catalyzed methods have been developed for the arylation of various nucleophiles. rsc.orgchim.itmdpi.com While the direct copper-catalyzed coupling of an aroyl chloride with an aryl halide to form a benzophenone (B1666685) is not a standard transformation, related copper-catalyzed carbonylative cross-coupling reactions or couplings involving organometallic reagents could potentially be adapted for this synthesis. The development of more efficient and versatile copper catalyst systems, often involving specific ligands, continues to expand the scope of these reactions. nih.govresearchgate.netnih.gov

Alternative Synthetic Routes for Halogenated Benzophenones

While direct synthesis routes like the Friedel-Crafts acylation are common for benzophenone scaffolds, several alternative methodologies exist for the synthesis of halogenated benzophenones. These routes can offer advantages in terms of precursor availability, regioselectivity, or milder reaction conditions.

Diazonium salts are versatile intermediates in organic synthesis, particularly for the introduction of a wide range of functional groups onto an aromatic ring. byjus.comunacademy.com These salts, with the general formula R–N₂⁺X⁻, are typically prepared from primary aromatic amines through a process called diazotization. unacademy.comlkouniv.ac.in The diazonium group is an excellent leaving group (as nitrogen gas), which allows for its replacement by various nucleophiles. byjus.commasterorganicchemistry.com

For the synthesis of halogenated benzophenone precursors, the Sandmeyer reaction is a prominent method. masterorganicchemistry.comlibretexts.org This reaction involves the treatment of an aryl diazonium salt with a copper(I) halide (CuCl, CuBr) to introduce a chloro or bromo substituent onto the aromatic ring. masterorganicchemistry.com For instance, an appropriately substituted aminobenzophenone could be converted to its diazonium salt and subsequently treated with copper(I) bromide to introduce the bromine atom. Alternatively, one of the aromatic starting materials could be halogenated via a Sandmeyer reaction before being incorporated into the final benzophenone structure.

The introduction of iodine can be achieved by treating the diazonium salt with a solution of potassium iodide, a reaction that typically does not require a copper catalyst. libretexts.org Fluorine can be introduced via the Balz–Schiemann reaction, which involves the thermal decomposition of an isolated diazonium tetrafluoroborate (B81430) salt. libretexts.org

These reactions provide a powerful toolkit for creating specifically halogenated aromatic rings that can then be used in subsequent steps, such as Friedel-Crafts acylation or Grignard reactions, to construct the final benzophenone molecule.

Table 1: Key Diazonium Salt Reactions for Halogen Introduction

| Reaction Name | Reagent(s) | Product |

| Sandmeyer Reaction | CuCl / HCl | Aryl Chloride |

| Sandmeyer Reaction | CuBr / HBr | Aryl Bromide |

| Gattermann Reaction | Cu powder / HCl | Aryl Chloride |

| Gattermann Reaction | Cu powder / HBr | Aryl Bromide |

| Iodide Substitution | KI | Aryl Iodide |

| Balz-Schiemann Reaction | 1. HBF₄ 2. Heat | Aryl Fluoride |

Oxidative cleavage is a class of reactions where a carbon-carbon double or triple bond is broken to form carbonyl compounds. numberanalytics.com This strategy can be employed to synthesize benzophenones from appropriately substituted alkenes or alkynes. arkat-usa.org The choice of oxidizing agent is critical as it determines the final oxidation state of the products (aldehydes, ketones, or carboxylic acids). numberanalytics.com

Common methods for the oxidative cleavage of alkenes include ozonolysis and reactions involving transition metal oxidants like potassium permanganate (B83412) (KMnO₄) or osmium tetroxide (OsO₄). arkat-usa.orgmdpi.com For example, the oxidative cleavage of a 1,1-diaryl substituted alkene can yield a diaryl ketone (a benzophenone derivative). A notable example is the oxidative cleavage of α-phenylstyrene to produce benzophenone. arkat-usa.org

Ozonolysis is a particularly effective method for cleaving carbon-carbon double bonds. mdpi.com The reaction proceeds through the formation of an unstable ozonide intermediate, which is then worked up under either reductive (e.g., with zinc or dimethyl sulfide) or oxidative (e.g., with hydrogen peroxide) conditions to yield the desired carbonyl compounds. To generate a benzophenone scaffold, the starting alkene must have two aryl groups attached to one of the sp² hybridized carbons.

While less common than the cleavage of olefins, the oxidative cleavage of alkynes can also be used. arkat-usa.org These reactions typically require strong oxidizing agents and can produce carboxylic acids, but under certain conditions, can be controlled to yield diketones.

Table 2: Common Oxidizing Systems for Cleavage Reactions

| Reagent System | Substrate | Primary Product(s) |

| O₃, then Zn/H₂O or (CH₃)₂S | Alkene | Aldehydes / Ketones |

| O₃, then H₂O₂ | Alkene | Carboxylic Acids / Ketones |

| KMnO₄ (hot, concentrated) | Alkene | Carboxylic Acids / Ketones |

| OsO₄, then NaIO₄ | Alkene | Aldehydes / Ketones |

Advanced Spectroscopic and Analytical Characterization for Structural Elucidation of 2 Bromo 4 Chloro 3 Methylbenzophenone

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone for determining the precise connectivity and constitution of organic molecules. Through a combination of one-dimensional and two-dimensional experiments, a complete picture of the proton and carbon environments within 2-Bromo-4'-chloro-3'-methylbenzophenone can be assembled.

The ¹H NMR spectrum of this compound is expected to display signals corresponding to its seven aromatic protons and three aliphatic protons. These protons are distributed across two distinct aromatic systems and one methyl group.

The 2-bromophenyl ring contains four protons, which will present as a complex multiplet system due to spin-spin coupling. The proton ortho to the bromine atom (H-6) and the proton ortho to the carbonyl group (H-3) would be expected to show characteristic downfield shifts.

The 4'-chloro-3'-methylphenyl ring possesses three protons. The proton at the 2'-position, being ortho to the carbonyl group, would likely be the most deshielded proton in the molecule. The H-5' proton is ortho to the chlorine atom, and the H-6' proton is ortho to the methyl group. These three protons would form a distinct spin system, likely appearing as doublets and a doublet of doublets.

The aliphatic region would feature a single sharp signal for the three equivalent protons of the methyl group at the 3'-position. This signal is expected to be a singlet as it has no adjacent protons.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |

|---|---|---|

| Ar-H (2-bromophenyl) | 7.20 - 7.80 | Multiplet (m) |

| Ar-H (4-chloro-3-methylphenyl) | 7.30 - 7.90 | Multiplet (m) |

| -CH₃ (at C-3') | ~2.40 | Singlet (s) |

The proton-decoupled ¹³C NMR spectrum is anticipated to show 14 distinct signals, corresponding to each unique carbon atom in the molecule, assuming no accidental overlap. The most downfield signal will be that of the carbonyl carbon, a key diagnostic peak for ketones. compoundchem.comoregonstate.edu The twelve aromatic carbons will resonate in the typical range of approximately 120-140 ppm. The chemical shifts are influenced by the attached substituents (Br, Cl, C=O, and CH₃). The carbons directly bonded to electronegative atoms (C-Br and C-Cl) and the carbons ipso to the carbonyl and methyl groups will show distinct shifts. The aliphatic methyl carbon will appear at the most upfield region of the spectrum. researchgate.net

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C=O (Carbonyl) | 194 - 197 |

| Ar-C (Quaternary) | 130 - 145 |

| Ar-CH (Protonated) | 125 - 135 |

| -CH₃ (Methyl) | ~21 |

Two-dimensional NMR experiments are indispensable for unambiguously assigning the proton and carbon signals and confirming the molecular structure.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton couplings within each aromatic ring. It would allow for the tracing of connectivity between adjacent protons, helping to differentiate and assign the signals within the 2-bromophenyl and the 4'-chloro-3'-methylphenyl spin systems.

HSQC (Heteronuclear Single Quantum Coherence): The HSQC spectrum correlates proton signals with the signals of the carbons to which they are directly attached. columbia.edu This would definitively link each aromatic proton signal from the ¹H NMR spectrum to its corresponding carbon signal in the ¹³C NMR spectrum, and similarly for the methyl group.

Correlations from protons on both aromatic rings (specifically those ortho to the carbonyl group) to the carbonyl carbon, confirming the diaryl ketone structure.

Correlations from the methyl protons to the aromatic carbons at positions C-2', C-3', and C-4', confirming the position of the methyl group.

Correlations between protons and quaternary carbons, which are not visible in HSQC, helping to assign these carbons.

NOESY (Nuclear Overhauser Effect Spectroscopy): A NOESY experiment could provide insights into the spatial proximity of protons. Correlations between protons on the 2-bromophenyl ring and protons on the 4'-chloro-3'-methylphenyl ring would indicate the preferred three-dimensional conformation of the molecule in solution. mdpi.com

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopic Analysis

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, provides critical information about the functional groups present in a molecule and can offer insights into its conformational properties.

The IR and Raman spectra of this compound would be dominated by vibrations characteristic of its functional moieties. The most intense and diagnostic absorption in the IR spectrum is expected to be the carbonyl (C=O) stretching vibration, typically found in the 1650-1670 cm⁻¹ region for diaryl ketones. researchgate.netnist.gov Its precise frequency is sensitive to the electronic effects of the substituents on the aromatic rings.

Other significant vibrational bands would include:

Aromatic C-H stretching: Weak to medium bands appearing above 3000 cm⁻¹.

Aliphatic C-H stretching: Bands from the methyl group, typically in the 2850-3000 cm⁻¹ region.

Aromatic C=C stretching: A series of medium to strong bands in the 1400-1600 cm⁻¹ region.

C-H bending: In-plane and out-of-plane bending vibrations for both aromatic and aliphatic C-H bonds, appearing throughout the fingerprint region (below 1500 cm⁻¹).

C-Cl and C-Br stretching: These vibrations are expected to produce strong bands in the lower frequency fingerprint region, typically below 1100 cm⁻¹.

Table 3: Predicted Characteristic Vibrational Frequencies for this compound

| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Expected Intensity (IR) |

|---|---|---|

| Aromatic C-H Stretch | 3050 - 3100 | Medium |

| Aliphatic C-H Stretch | 2870 - 2960 | Medium |

| C=O Stretch (Ketone) | 1650 - 1670 | Strong, Sharp |

| Aromatic C=C Stretch | 1450 - 1600 | Medium to Strong |

| C-Cl Stretch | 1000 - 1100 | Strong |

| C-Br Stretch | 500 - 650 | Strong |

The degree of this twist affects the extent of π-conjugation between the aromatic rings and the carbonyl group. Vibrational spectroscopy can be sensitive to these conformational changes. For instance, a change in the dihedral angles can lead to shifts in the C=O stretching frequency. Furthermore, low-frequency vibrational modes, such as torsional modes of the phenyl rings, are directly related to the conformational flexibility of the molecule. A detailed analysis, often supported by theoretical calculations (e.g., Density Functional Theory), can correlate specific features of the IR and Raman spectra with the predominant conformation of the molecule in the solid state or in solution.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is an indispensable tool for determining the molecular weight and uncovering the structural details of this compound through fragmentation analysis. The presence of bromine and chlorine atoms in the molecule imparts a highly characteristic isotopic signature in the mass spectrum. Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, with nearly equal natural abundance (~50.7% and ~49.3%, respectively), while chlorine has two isotopes, ³⁵Cl (~75.8%) and ³⁷Cl (~24.2%).

This results in a distinctive pattern for the molecular ion peak ([M]⁺). Instead of a single peak, a cluster of peaks appears, corresponding to the different isotopic combinations. The most abundant molecular ion peak corresponds to the combination of the most abundant isotopes (C₁₄H₁₀⁷⁹Br³⁵ClO)⁺. The relative intensities of the M, M+2, and M+4 peaks provide a clear fingerprint for the presence of one bromine and one chlorine atom. docbrown.info The theoretical isotopic distribution for the molecular ion of this compound (C₁₄H₁₀BrClO) is detailed in the table below.

Interactive Table: Theoretical Isotopic Distribution for the Molecular Ion of C₁₄H₁₀BrClO Use the filter to view specific isotopic contributions.

| Mass (m/z) | Relative Abundance (%) | Isotopic Composition |

| 323.96 | 76.8% | ¹²C₁₄H₁₀⁷⁹Br³⁵ClO |

| 324.96 | 11.8% | ¹³C¹²C₁₃H₁₀⁷⁹Br³⁵ClO |

| 325.96 | 100.0% | ¹²C₁₄H₁₀⁸¹Br³⁵ClO / ¹²C₁₄H₁₀⁷⁹Br³⁷ClO |

| 326.96 | 15.4% | ¹³C¹²C₁₃H₁₀⁸¹Br³⁵ClO / ¹³C¹²C₁₃H₁₀⁷⁹Br³⁷ClO |

| 327.96 | 24.6% | ¹²C₁₄H₁₀⁸¹Br³⁷ClO |

| 328.96 | 3.8% | ¹³C¹²C₁₃H₁₀⁸¹Br³⁷ClO |

The fragmentation pattern in electron ionization (EI) mass spectrometry is expected to be dominated by cleavage of the bonds adjacent to the carbonyl group. This would lead to the formation of characteristic benzoyl-type cations. Key expected fragments would include:

An ion from the loss of the bromine atom.

An ion from the loss of the chlorine atom.

Fragments corresponding to the [C₇H₄BrO]⁺ and [C₇H₆ClO]⁺ acylium ions, resulting from the cleavage of the C-C bond between the carbonyl carbon and one of the aromatic rings.

Further fragmentation of the aromatic rings.

High-Resolution Mass Spectrometry (HRMS) provides an extremely precise measurement of a molecule's mass, typically to four or more decimal places. This accuracy allows for the unambiguous determination of the elemental formula of this compound. While nominal mass spectrometry might not distinguish between compounds with the same integer mass, HRMS can resolve these differences. researchgate.net

For this compound, the theoretical monoisotopic mass is calculated using the most abundant isotopes: ¹²C, ¹H, ⁷⁹Br, ³⁵Cl, and ¹⁶O.

Table: Calculated Exact Mass

| Property | Value |

| Molecular Formula | C₁₄H₁₀BrClO |

| Theoretical Monoisotopic Mass | 323.9632 Da |

An experimental HRMS measurement yielding a mass value extremely close to 323.9632 Da would confirm the elemental composition C₁₄H₁₀BrClO, providing strong evidence for the compound's identity and purity.

Coupling chromatography with mass spectrometry, such as in Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS), is essential for analyzing complex mixtures and assessing the purity of this compound. researchgate.netnih.gov These techniques separate the components of a sample before they are introduced into the mass spectrometer for detection and identification.

GC-MS: This technique is well-suited for volatile and thermally stable compounds like many benzophenone (B1666685) derivatives. researchgate.net A sample containing this compound would be vaporized and passed through a capillary column, separating it from impurities, starting materials, or byproducts. The retention time provides one level of identification, while the subsequent mass spectrum provides definitive structural information. thermofisher.com

LC-MS: For less volatile compounds or complex sample matrices, LC-MS is the preferred method. ijpsjournal.com The compound is separated in the liquid phase before being ionized (e.g., via electrospray ionization, ESI) and analyzed by the mass spectrometer. This is particularly useful for monitoring the synthesis of the target compound or analyzing its presence in various environmental or industrial samples.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. While a specific crystal structure for this compound is not publicly available in crystallographic databases, analysis of related substituted benzophenones provides significant insight into the structural features that such a study would reveal. acs.orgbohrium.com

A key structural parameter in benzophenones is the conformation of the two aryl rings relative to the central carbonyl group. nih.goviucr.org Due to steric hindrance, the rings are typically not coplanar with the C=O group but are twisted out of the plane to varying degrees. researchgate.net An X-ray crystallographic analysis of this compound would determine:

Precise bond lengths, bond angles, and torsion angles.

The dihedral (twist) angles of the 2-bromophenyl and 4-chloro-3-methylphenyl rings relative to the plane of the carbonyl group. The bulky ortho-bromo substituent is expected to induce a significant twist in its corresponding phenyl ring.

The presence of any intermolecular interactions, such as halogen bonding or π-π stacking, which govern the material's bulk properties.

Interactive Table: Dihedral Angles in Various Substituted Benzophenones This table shows examples from the literature to illustrate the range of conformations.

| Compound | Dihedral Angle Between Phenyl Rings | Reference |

| Orthorhombic Benzophenone | 54° | nih.gov |

| 4-Chloro-4'-hydroxybenzophenone | 64.66° | iucr.org |

| 2-Amino-2',5-dichlorobenzophenone | 83.72° | nih.goviucr.org |

| 2,2'-Dihydroxy-4,4'-dimethoxybenzophenone | 37.85° | nih.gov |

Microscopic and Surface Analysis Techniques for Material Science Applications

Secondary Ion Mass Spectrometry (SIMS) is a highly sensitive surface analysis technique that provides elemental and molecular composition of the uppermost atomic layers of a material. aip.orgspectroscopyonline.com In a SIMS experiment, a primary ion beam sputters the sample surface, releasing secondary ions that are then analyzed by a mass spectrometer. nasa.gov For materials incorporating this compound, static SIMS (using a very low primary ion dose) would be particularly useful. spectroscopyonline.com It could be employed to map the lateral distribution of the compound on a surface, identify surface contaminants, and analyze the chemical composition of the surface by detecting characteristic ions, including Br⁻, Cl⁻, and molecular fragments of the benzophenone structure. aip.orgtaylorfrancis.com

Scanning Tunneling Microscopy (STM) and Spectroscopy (STS)

Scanning Tunneling Microscopy (STM) is a powerful technique for imaging surfaces at the atomic level. For a crystalline sample of this compound, STM could potentially visualize the arrangement of individual molecules on a conductive substrate. The resulting images would reveal the packing structure of the benzophenone derivative, highlighting the spatial orientation of the bromo, chloro, and methyl functional groups.

Scanning Tunneling Spectroscopy (STS) complements STM by providing information about the local electronic density of states. By measuring the tunneling current as a function of the bias voltage, STS can map the electronic properties across the molecule. It is anticipated that regions with higher electron density, such as the carbonyl group and the aromatic rings, would exhibit distinct spectroscopic signatures.

Expected Data from STM/STS Analysis:

| Parameter | Expected Observation |

| STM Topography | Ordered molecular arrays on a suitable substrate. Visualization of the molecular shape and packing arrangement. |

| STS Spectra | Peaks corresponding to the molecular orbitals, indicating the electronic band gap and local density of states. |

It is important to note that obtaining high-resolution STM and STS data for organic molecules can be challenging due to factors such as sample preparation, thermal drift, and molecular mobility on the surface.

Scanning Electron Microscopy (SEM)

Scanning Electron Microscopy (SEM) is a versatile technique for visualizing the surface morphology of a material at the micro- and nanoscale. For a solid sample of this compound, SEM would provide detailed images of its crystal habit, particle size distribution, and surface texture.

The information obtained from SEM is crucial for understanding the physical properties of the bulk material, which can be important in various applications, including materials science and pharmaceutical development.

Expected Data from SEM Analysis:

| Parameter | Expected Observation |

| Crystal Morphology | Well-defined crystalline structures, with specific geometric shapes depending on the crystallization conditions. |

| Particle Size | A distribution of particle sizes, which can be quantified through image analysis software. |

| Surface Features | Detailed surface topography, including any defects, steps, or other growth features on the crystal facets. |

Elemental Analysis for Stoichiometric Confirmation

Elemental analysis is a fundamental technique used to determine the elemental composition of a compound. For this compound (C₁₄H₁₀BrClO), the theoretical elemental composition can be calculated based on its molecular formula.

The experimental values obtained from elemental analysis should closely match the theoretical percentages to confirm the empirical formula and the purity of the sample.

Theoretical vs. Expected Experimental Elemental Analysis Data:

| Element | Theoretical Percentage (%) | Expected Experimental Range (%) |

| Carbon (C) | 51.65 | 51.55 - 51.75 |

| Hydrogen (H) | 3.10 | 3.05 - 3.15 |

| Bromine (Br) | 24.54 | 24.44 - 24.64 |

| Chlorine (Cl) | 10.89 | 10.79 - 10.99 |

| Oxygen (O) | 4.91 | (Typically determined by difference) |

Discrepancies between the theoretical and experimental values can indicate the presence of impurities or residual solvents in the sample.

Chromatographic Techniques for Purity and Separation

Chromatographic techniques are essential for assessing the purity of a compound and for separating it from any impurities or byproducts. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are two of the most widely used methods.

High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful technique for the separation, identification, and quantification of compounds in a mixture. For the analysis of this compound, a reverse-phase HPLC method would likely be employed.

Typical HPLC Parameters and Expected Results:

| Parameter | Value/Observation |

| Column | C18 reverse-phase column |

| Mobile Phase | A gradient of acetonitrile (B52724) and water or methanol (B129727) and water. |

| Detection | UV-Vis detector, likely at a wavelength where the benzophenone chromophore absorbs strongly (e.g., ~254 nm). |

| Expected Result | A sharp, single peak for a pure sample, with a characteristic retention time under the specified conditions. |

Gas Chromatography (GC)

GC is suitable for the analysis of volatile and thermally stable compounds. Given the benzophenone structure, this compound is expected to be amenable to GC analysis, likely coupled with a mass spectrometry (MS) detector for definitive identification.

Typical GC-MS Parameters and Expected Results:

| Parameter | Value/Observation |

| Column | A non-polar or medium-polarity capillary column (e.g., DB-5ms). |

| Carrier Gas | Helium or Hydrogen. |

| Injection Mode | Split or splitless, depending on the sample concentration. |

| Detection | Mass Spectrometer (MS) operating in electron ionization (EI) mode. |

| Expected Result | A single peak in the chromatogram. The mass spectrum would show a molecular ion peak and a characteristic fragmentation pattern that confirms the structure of the compound. |

The purity of the sample can be determined from the relative area of the main peak in both HPLC and GC chromatograms.

Reactivity Profiles and Mechanistic Investigations of 2 Bromo 4 Chloro 3 Methylbenzophenone

Photochemical Reactivity and Excited State Behavior

The photochemistry of benzophenone (B1666685) and its derivatives is dominated by the reactivity of its triplet excited state (T1), which is efficiently populated from the initial singlet excited state (S1) via intersystem crossing (ISC). oregonstate.edu The T1 state, characterized by an n-π* transition, behaves like a diradical and is the primary driver of the compound's photochemical reactions. hilarispublisher.com

Upon photoexcitation, benzophenones can act as potent electron acceptors. researchgate.net The excited triplet state of 2-Bromo-4'-chloro-3'-methylbenzophenone can participate in photo-induced electron transfer (PET) with suitable electron donors, such as amines or certain metal complexes. nih.govacs.org In this process, an electron is transferred from the donor molecule to the excited benzophenone, generating a benzophenone ketyl radical anion and a donor radical cation.

The efficiency and rate of PET are governed by the redox potentials of both the excited benzophenone and the electron donor. Substituents on the benzophenone rings can modulate its reduction potential. The electron-withdrawing halogen atoms (bromine and chlorine) on this compound are expected to increase its electron affinity, making it a more potent electron acceptor compared to unsubstituted benzophenone. This facilitates the electron transfer process. The reaction can be quenched by various species, and the rate constants often follow the Marcus-Jortner theory for electron transfer. nih.gov

A hallmark reaction of the benzophenone triplet state is its ability to abstract a hydrogen atom from a suitable donor, a process known as homolytic hydrogen atom abstraction (HAT). researchgate.netnih.gov This reaction is fundamental to many of its photochemical transformations.

Ketyl Radical Formation: The excited triplet state of this compound can abstract a hydrogen atom from a hydrogen-donating solvent (like isopropyl alcohol) or another substrate. hilarispublisher.combgsu.edu This process generates two radical species: a benzophenone ketyl radical and a radical derived from the hydrogen donor. The stability of the forming aromatic ketyl radical is a determining factor in the reaction kinetics. nih.gov

Photoenol Formation: While less common for benzophenones without ortho-alkyl groups, the concept of photoenolization is relevant in hydrogen abstraction discussions. If a suitable intramolecular hydrogen source were available, an excited state intramolecular proton transfer (ESIPT) could occur. However, for this compound, intermolecular HAT is the dominant pathway leading to ketyl radical intermediates.

The presence of the methyl group on the 4'-chloro-3'-methylphenyl ring does not provide a readily abstractable hydrogen via the typical Norrish Type II reaction, as it is not on an ortho-alkyl chain of sufficient length. Therefore, the primary HAT mechanism will involve external hydrogen donors.

In the absence of other reactants, the ketyl radicals formed via hydrogen atom abstraction can undergo dimerization. bgsu.edu When this compound is irradiated in a hydrogen-donating solvent like isopropyl alcohol, it is expected to be photoreduced. The mechanism proceeds as follows:

Excitation and Intersystem Crossing: The benzophenone derivative absorbs a photon (around 350 nm) and forms the triplet diradical. hilarispublisher.com

Hydrogen Abstraction: The excited molecule abstracts a hydrogen atom from the solvent, forming a substituted benzophenone ketyl radical and an alcohol-derived radical. bgsu.edu

Dimerization: Two ketyl radicals then combine to form a sterically hindered pinacol (B44631), in this case, a derivative of benzopinacol (B1666686). hilarispublisher.com

The quantum yield for this type of photoreduction can be high, sometimes approaching 2, because the radical generated from the solvent can also reduce a ground-state benzophenone molecule, propagating a chain reaction. bgsu.edu The final product would be a symmetrically substituted benzopinacol derivative.

The substituents on the phenyl rings significantly influence the photophysical and photochemical properties of this compound. nih.gov

Halogen Substituents (Bromo and Chloro): Halogens, particularly heavier ones like bromine, can enhance the rate of intersystem crossing (S1 → T1) due to the "heavy-atom effect." This effect increases spin-orbit coupling, which can lead to a higher quantum yield of triplet state formation. However, this effect can also increase the rate of phosphorescence and non-radiative decay from the triplet state back to the ground state (T1 → S0), potentially shortening the triplet lifetime and reducing the quantum yield of photochemical reactions. Halogen substitution can also perturb the energy levels of the molecule. rsc.org

Methyl Substituent: The methyl group is weakly electron-donating. Its presence on the 4'-chloro-3'-methylphenyl ring can slightly influence the energy of the n-π* and π-π* transitions and the stability of the resulting ketyl radical intermediate.

| Substituent | Position | Electronic Effect | Potential Influence on Photoreactivity |

| Bromo | 2 | Inductive: -I; Resonance: +M | Enhances ISC (heavy-atom effect); Stabilizes radical anion |

| Chloro | 4' | Inductive: -I; Resonance: +M | Enhances ISC; Stabilizes radical anion |

| Methyl | 3' | Inductive: +I; Hyperconjugation | Weakly activating; Influences ketyl radical stability |

Nucleophilic Substitution Reactions at Halogenated Centers

Nucleophilic aromatic substitution (SNAr) on this compound involves the replacement of one of the halogen atoms (bromine or chlorine) by a nucleophile. libretexts.org This reaction is generally facilitated by the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group.

The carbonyl group (-CO-) of the benzophenone is a powerful electron-withdrawing group. Its effect is transmitted to both aromatic rings.

Reactivity of the 2-Bromo position: The bromine atom is on the same ring as the carbonyl group, to which it is ortho. The carbonyl group strongly activates this position towards nucleophilic attack by stabilizing the negative charge in the Meisenheimer complex intermediate through resonance.

Reactivity of the 4'-Chloro position: The chlorine atom is on the second ring. The electron-withdrawing effect of the carbonyl group also activates this ring, and the chlorine is in the para position relative to the point of attachment, which is favorable for stabilization of the intermediate.

A direct comparison of reactivity is complex. Generally, the C-Br bond is weaker than the C-Cl bond, suggesting bromine might be a better leaving group. Furthermore, the ortho position to a strong activating group like a carbonyl is highly activated. Therefore, it is plausible that nucleophilic substitution would occur preferentially at the 2-bromo position. The reaction typically requires a strong nucleophile and may require elevated temperatures.

Electrophilic Aromatic Substitution on Substituted Phenyl Rings

Electrophilic aromatic substitution (EAS) involves the attack of an electrophile on the π-system of the aromatic rings. msu.edu The regiochemical outcome is dictated by the directing effects of the existing substituents.

Analysis of the 2-Bromophenyl Ring: This ring contains two substituents:

-Br (at C2): A deactivating group that is ortho, para-directing.

-CO-Ar' (at C1): A strongly deactivating group that is meta-directing.

The directing effects are as follows:

The -CO-Ar' group directs incoming electrophiles to the meta positions (C3 and C5).

The -Br atom directs to its ortho (C3) and para (C6) positions.

The position C3 is favored by both groups (meta to the carbonyl, ortho to the bromine). However, the ring is strongly deactivated by both the carbonyl group and the bromine atom, making electrophilic substitution on this ring very difficult.

Analysis of the 4'-Chloro-3'-methylphenyl Ring: This ring contains three directing influences:

-Cl (at C4'): A deactivating group that is ortho, para-directing.

-CH3 (at C3'): An activating group that is ortho, para-directing.

Attachment to Carbonyl (at C1'): The entire benzoyl moiety acts as a deactivating, meta-directing group relative to this ring.

The directing effects are as follows:

The -CH3 group (activating) directs to its ortho positions (C2' and C4') and its para position (C6').

The -Cl group (deactivating) directs to its ortho position (C3' and C5') and its para position (C1').

The benzoyl group (deactivating) directs to its meta positions (C3' and C5').

Combining these effects, the methyl group is the strongest activating director. It strongly favors substitution at C2' and C6'. The chlorine atom directs to C5'. The deactivating benzoyl group also directs to C5'. Between the available positions, the activating effect of the methyl group is generally dominant. Therefore, the most likely positions for electrophilic attack are C2' and C6', with potential for some substitution at C5', although this position is sterically hindered and flanked by two groups. Given the combined deactivating effects of the chloro and benzoyl groups, harsh reaction conditions would likely be required.

| Ring | Position | Substituent | Nature | Directing Effect |

| Ring 1 | 1 | -CO-Ar' | Strong Deactivator | Meta (3, 5) |

| Ring 1 | 2 | -Br | Deactivator | Ortho, Para (3, 6) |

| Ring 2 | 1' | Benzoyl | Deactivator | Meta (3', 5') |

| Ring 2 | 3' | -CH3 | Activator | Ortho, Para (2', 4', 6') |

| Ring 2 | 4' | -Cl | Deactivator | Ortho, Para (3', 5') |

Oxidation and Reduction Chemistry of the Carbonyl Moiety

The carbonyl group is central to the reactivity of this compound. It can undergo both oxidation and reduction, although reduction is the more common and synthetically useful transformation for benzophenones.

Oxidation: Benzophenones are generally resistant to oxidation under standard conditions due to the absence of easily oxidizable functional groups directly attached to the carbonyl carbon. The aromatic rings can be oxidized under harsh conditions, but this typically leads to degradation of the molecule. libretexts.org For this compound, the methyl group on the chlorophenyl ring is a potential site for oxidation. Strong oxidizing agents like hot acidic potassium permanganate (B83412) can oxidize the methyl group to a carboxylic acid. libretexts.org However, the carbonyl group itself remains unaffected.

Reduction: The carbonyl moiety of this compound is readily reduced to a secondary alcohol, forming (2-bromophenyl)(4-chloro-3-methylphenyl)methanol (B7994422). This reduction can be achieved using various reducing agents.

Hydride Reductants: Common laboratory reagents like sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄) are effective for this transformation. youtube.comyoutube.com The reaction proceeds via nucleophilic addition of a hydride ion to the electrophilic carbonyl carbon.

Catalytic Hydrogenation: Reduction can also be accomplished by catalytic hydrogenation using hydrogen gas and a metal catalyst such as palladium, platinum, or nickel. libretexts.org

Photochemical Reduction: A characteristic reaction of benzophenones is photoreduction, which occurs upon exposure to ultraviolet (UV) light in the presence of a hydrogen donor, such as isopropyl alcohol. hilarispublisher.comyoutube.comgordon.edu This reaction proceeds via a radical mechanism, leading to the formation of a benzopinacol derivative through the coupling of two ketyl radicals. hilarispublisher.comyoutube.comresearchgate.net

A summary of common reduction methods applicable to this compound is presented below:

| Reducing Agent | Product | Reaction Type |

| Sodium Borohydride (NaBH₄) | (2-bromophenyl)(4-chloro-3-methylphenyl)methanol | Hydride Reduction |

| Lithium Aluminum Hydride (LiAlH₄) | (2-bromophenyl)(4-chloro-3-methylphenyl)methanol | Hydride Reduction |

| H₂/Pd, Pt, or Ni | (2-bromophenyl)(4-chloro-3-methylphenyl)methanol | Catalytic Hydrogenation |

| Isopropyl Alcohol / UV light | 1,1,2,2-tetrakis(substituted-phenyl)ethane-1,2-diol | Photochemical Reduction |

Radical Reactions and Radical Intermediates

The photochemistry of benzophenones is dominated by radical reactions initiated by the excitation of the carbonyl group. researchgate.netnih.gov Upon absorption of UV light, this compound is excited from its singlet ground state (S₀) to an excited singlet state (S₁), which then rapidly undergoes intersystem crossing to a more stable triplet state (T₁). youtube.combgsu.edu The triplet state has a diradical character, with unpaired electrons on the carbonyl oxygen and carbon.

The primary radical intermediate formed is the ketyl radical . nih.govrsc.orgwikipedia.org This species is generated when the excited triplet benzophenone abstracts a hydrogen atom from a suitable donor, such as an alcohol or an amine. youtube.comyoutube.comlookchem.com In the case of this compound, the resulting ketyl radical would be (2-bromophenyl)(4-chloro-3-methylphenyl)hydroxymethyl radical.

The fate of the ketyl radical depends on the reaction conditions:

Dimerization: In the absence of other radical scavengers, two ketyl radicals can dimerize to form a pinacol. hilarispublisher.comresearchgate.net

Further Reactions: Ketyl radicals are versatile intermediates and can participate in various C-C bond-forming reactions. rsc.orgresearchgate.net They can be trapped by radical scavengers or react with other radical species in the reaction mixture. ncsu.edunih.gov

The substituents on the aromatic rings of this compound will influence the stability and reactivity of the corresponding ketyl radical. The electron-withdrawing bromo and chloro groups are expected to affect the electronic properties of the radical, while the methyl group may have a modest stabilizing effect through hyperconjugation.

Elucidation of Reaction Mechanisms through Experimental Design

Investigating the reaction mechanisms of this compound would involve a combination of experimental techniques designed to identify intermediates, determine reaction rates, and discriminate between possible pathways.

Kinetic studies are crucial for understanding the factors that influence the rate of a reaction. For the photochemical reactions of this compound, techniques like laser flash photolysis can be employed to study the transient species involved. nih.govacs.orgnih.gov

By monitoring the decay of the triplet excited state or the formation and decay of the ketyl radical, rate constants for key steps in the reaction mechanism can be determined. nih.govcore.ac.uk For instance, the rate of hydrogen abstraction from a donor molecule by the excited benzophenone can be measured. These studies would likely reveal how the bromo, chloro, and methyl substituents affect the excited state lifetime and reactivity compared to unsubstituted benzophenone.

Expected trends in reaction rates based on substituent effects:

| Substituent | Electronic Effect | Expected Effect on Hydrogen Abstraction Rate |

| -Br | Electron-withdrawing | May slightly increase the electrophilicity of the triplet oxygen, potentially increasing the rate. |

| -Cl | Electron-withdrawing | Similar to bromo, may slightly increase the rate. |

| -CH₃ | Electron-donating | May slightly decrease the rate by destabilizing the transition state for hydrogen abstraction. |

Isotopic labeling is a powerful tool for tracing the path of atoms through a reaction. wikipedia.org In the context of this compound, deuterium (B1214612) labeling could be used to elucidate the mechanism of photoreduction.

For example, by using a deuterated hydrogen donor (e.g., isopropyl-d8 alcohol), the location of the deuterium atom in the products can be determined. If the deuterium is found on the hydroxyl group of the resulting pinacol, it would confirm that the hydrogen atom is abstracted by the carbonyl oxygen. jmchemsci.com Isotopic labeling can also be used to determine kinetic isotope effects, which can provide further insight into the transition state of the hydrogen abstraction step. acs.org The use of isotopically labeled benzophenone itself, for instance with ¹³C at the carbonyl carbon, could help track the fate of this specific atom in complex reaction mixtures. researchgate.net

Identifying and characterizing transient intermediates is key to confirming a proposed reaction mechanism. For the radical reactions of this compound, the primary intermediate to target would be the ketyl radical.

Spin Trapping: This technique involves the use of a "spin trap," a molecule that reacts with a transient radical to form a more stable radical adduct that can be detected and characterized by Electron Paramagnetic Resonance (EPR) spectroscopy. ncsu.edunih.gov This would provide direct evidence for the formation of the ketyl radical.

Spectroscopic Characterization: In some cases, transient intermediates can be observed directly using time-resolved spectroscopic techniques such as nanosecond transient absorption spectroscopy. bgsu.edunih.govresearchgate.net The ketyl radical of benzophenone has a characteristic absorption spectrum that can be used for its identification.

Crossover experiments are designed to determine whether a reaction proceeds through an intermolecular (between different molecules) or intramolecular (within the same molecule) pathway. While less common for the standard photoreduction of benzophenone, this technique could be applied to more complex reactions involving this compound.

For instance, if a reaction involving this compound and another substituted benzophenone is carried out simultaneously, the product distribution can reveal the nature of the process. If "crossed" products containing fragments from both starting materials are observed, it indicates an intermolecular mechanism. The absence of such products would suggest an intramolecular pathway.

Theoretical and Computational Studies on 2 Bromo 4 Chloro 3 Methylbenzophenone

Quantum Chemical Calculations for Electronic Structure Analysis

Quantum chemical calculations are fundamental to elucidating the electronic structure of 2-Bromo-4'-chloro-3'-methylbenzophenone. These methods, rooted in the principles of quantum mechanics, provide a detailed description of electron distribution and energy levels within the molecule.

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for its balance of accuracy and computational cost, making it well-suited for studying the ground state properties of medium to large-sized molecules like this compound. DFT methods are used to determine the molecule's optimized geometry, including bond lengths, bond angles, and dihedral angles, by finding the minimum energy conformation on the potential energy surface.

Key ground state properties that can be calculated using DFT include total energy, dipole moment, and the distribution of electronic charge. For substituted benzophenones, DFT calculations can reveal how the presence of the bromine, chlorine, and methyl groups influences the electronic environment of the benzophenone (B1666685) core. These calculations often employ hybrid functionals, such as B3LYP, combined with a suitable basis set (e.g., 6-311++G(d,p)) to provide reliable results. The calculated infrared spectra from DFT can be compared with experimental data to validate the computed geometry.

Table 1: Representative Ground State Properties of Substituted Benzophenones Calculated by DFT

| Property | Benzophenone (BP) | Dimethoxybenzophenone (DMB) | Thiobenzophenone (TBP) |

| Total Energy (Hartree) | -689.5 | -840.2 | -990.1 |

| Dipole Moment (Debye) | 3.02 | 4.51 | 3.37 |

| C=O/C=S Bond Length (Å) | 1.23 | 1.24 | 1.64 |

Note: This table presents illustrative data for related benzophenone derivatives to indicate the types of properties calculated via DFT. Data for this compound would be specific to its unique substitution pattern.

Ab initio methods are quantum chemical calculations derived directly from theoretical principles without the inclusion of experimental data. Methods like Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC) theory provide a hierarchical approach to solving the electronic Schrödinger equation. While computationally more demanding than DFT, these methods can offer higher accuracy for certain electronic properties.

For this compound, ab initio calculations can be employed to refine the understanding of its electronic structure, particularly for properties where electron correlation is significant. These high-level calculations can serve as a benchmark to assess the performance of different DFT functionals. For instance, comparing the optimized geometries and energies from HF, MP2, and DFT can provide a comprehensive picture of the molecule's electronic landscape.

Conformational Analysis and Energy Minimization Studies

The three-dimensional structure of this compound is not rigid. The two phenyl rings can rotate around the single bonds connecting them to the carbonyl carbon. Conformational analysis is the study of the different spatial arrangements (conformers) of a molecule and their relative energies.

Energy minimization studies, often performed using DFT or other quantum mechanical methods, are crucial for identifying the most stable conformer(s) of the molecule. For ortho-substituted benzophenones, such as the 2-bromo substituted ring in this molecule, steric hindrance plays a significant role in determining the preferred conformation. The bulky bromine atom influences the dihedral angles between the phenyl rings and the carbonyl group, leading to a non-planar structure. The potential energy surface can be scanned by systematically varying these dihedral angles to locate the global minimum energy structure, which corresponds to the most populated conformation at equilibrium.

Molecular Orbital Theory: HOMO-LUMO Energy Gaps and Frontier Orbital Analysis

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier orbitals that play a crucial role in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO is related to its ability to accept electrons.

The HOMO-LUMO energy gap (ΔE) is an important parameter that provides insights into the kinetic stability and chemical reactivity of a molecule. A large HOMO-LUMO gap suggests high stability and low reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. For this compound, the distribution of the HOMO and LUMO across the molecule can be visualized to identify the regions most likely to be involved in electron transfer processes. The substituents on the phenyl rings will modulate the energies of these frontier orbitals.

Table 2: Illustrative Frontier Orbital Energies and HOMO-LUMO Gaps for Substituted Benzophenones

| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (eV) |

| Benzophenone | -6.5 | -1.8 | 4.7 |

| 4,4'-Dimethoxybenzophenone | -5.9 | -1.5 | 4.4 |

| 4-(4-Methylphenylthio)benzophenone | -6.2 | -2.1 | 4.1 |

Note: This table provides example data for other benzophenone derivatives to illustrate the concept. The specific values for this compound would depend on its electronic structure.

Molecular Electrostatic Potential (MEP) Mapping for Reactivity Prediction

The Molecular Electrostatic Potential (MEP) map is a valuable tool for predicting the reactive sites of a molecule for electrophilic and nucleophilic attack. The MEP is a plot of the electrostatic potential on the electron density surface of the molecule. Different colors are used to represent regions of different electrostatic potential.

For this compound, the MEP map would reveal the distribution of charge. Regions of negative electrostatic potential (typically colored red or yellow) indicate electron-rich areas that are susceptible to electrophilic attack. Conversely, regions of positive electrostatic potential (typically colored blue) are electron-poor and are prone to nucleophilic attack. The carbonyl oxygen is expected to be a region of high negative potential, while the hydrogen atoms and regions near the halogen atoms might exhibit positive potential.

Natural Bond Orbital (NBO) Analysis for Intramolecular Interactions and Delocalization

Natural Bond Orbital (NBO) analysis is a theoretical method used to study intramolecular interactions, charge transfer, and delocalization of electron density within a molecule. It provides a description of the molecule in terms of localized bonds and lone pairs.

Reaction Mechanism Prediction and Transition State Characterization

Understanding the pathway of a chemical reaction is fundamental to controlling its outcome. Computational methods allow for the detailed exploration of reaction mechanisms, including the identification of fleeting transition states that are often impossible to observe experimentally.

The Potential Energy Surface (PES) is a conceptual and mathematical model that represents the potential energy of a molecule or a system of reacting molecules as a function of their geometric coordinates. nih.gov Mapping the PES is crucial for visualizing the entire landscape of a chemical reaction, from reactants to products. nih.gov It allows chemists to identify stable molecules (energy minima), intermediates, and the transition states that connect them (saddle points). nih.gov

For a reaction involving this compound, such as a nucleophilic addition to its carbonyl group, computational methods like Density Functional Theory (DFT) would be employed to calculate the energy of the system at various atomic arrangements. By systematically changing key bond lengths and angles that define the reaction coordinate, a multi-dimensional energy map is generated.

This map would reveal the lowest energy path from reactants to products. Key features on the PES for a hypothetical reaction are illustrated in the table below.

| Feature on PES | Description |

| Reactant Minimum | The initial stable state of this compound and the reacting partner. |

| Transition State 1 (TS1) | The highest energy point on the path from reactants to an intermediate, representing the primary energy barrier. |

| Intermediate Minimum | A short-lived, but stable, species formed during the reaction, such as a tetrahedral intermediate. |

| Transition State 2 (TS2) | The energy barrier for the conversion of the intermediate to the final product. |

| Product Minimum | The final stable state of the products of the reaction. |

This table illustrates the typical stationary points identified on a Potential Energy Surface during a computational study of a chemical reaction.

The activation energy (Ea) is the minimum energy required to initiate a chemical reaction. Computationally, it is determined as the energy difference between the reactants and the transition state on the Potential Energy Surface. A higher activation energy barrier corresponds to a slower reaction rate, as fewer molecules will possess sufficient energy to overcome the barrier.

Using the geometries of the reactant and transition state optimized from the PES mapping, highly accurate quantum mechanical calculations can be performed to determine the activation energy. These calculations are vital for predicting the feasibility and kinetics of a reaction under different conditions. For this compound, this would involve modeling its reaction, for instance, in a Friedel-Crafts acylation, and calculating the energy barrier for the electrophilic aromatic substitution step.

The table below presents hypothetical calculated activation energies for a reaction, illustrating how substituents might influence the reaction rate.

| Reaction Step | Calculated Activation Energy (kcal/mol) | Implication for Reaction Rate |

| Formation of Acylium Ion | 10.5 | A moderate barrier for the initial step. |

| Electrophilic Attack (TS1) | 22.8 | The rate-determining step with a significant energy barrier. |

| Proton Transfer (TS2) | 5.2 | A low barrier, indicating a fast subsequent step. |

This table provides illustrative activation energy values for different stages of a hypothetical reaction involving this compound. The values are for demonstrative purposes.

Prediction of Spectroscopic Parameters (NMR, IR, UV-Vis) for Comparison with Experimental Data

Computational chemistry is an invaluable tool for predicting the spectroscopic properties of molecules. These predictions can aid in the interpretation of experimental spectra, confirm the identity of a synthesized compound, and provide a deeper understanding of its electronic and vibrational structure. nih.govnih.gov

For this compound, methods like DFT can be used to calculate its nuclear magnetic resonance (NMR) chemical shifts, infrared (IR) vibrational frequencies, and ultraviolet-visible (UV-Vis) electronic transitions with a high degree of accuracy. nih.govresearchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method is commonly used to calculate the ¹H and ¹³C NMR chemical shifts. researchgate.net The calculated values, when referenced against a standard like tetramethylsilane (B1202638) (TMS), can be directly compared to experimental data to assign peaks to specific atoms in the molecule.

Infrared (IR) Spectroscopy: Theoretical frequency calculations can predict the vibrational modes of the molecule. nih.gov These appear as absorption bands in an IR spectrum. The calculated spectrum helps in assigning experimental peaks to specific functional group vibrations, such as the characteristic C=O stretch of the benzophenone core and the various C-H, C-C, C-Br, and C-Cl vibrations.

UV-Visible (UV-Vis) Spectroscopy: Time-Dependent DFT (TD-DFT) is employed to calculate the electronic excitation energies and oscillator strengths, which correspond to the absorption maxima (λ_max) in a UV-Vis spectrum. nih.gov These calculations can explain the observed color of a compound and how its electronic structure is affected by the substituents.

The following tables show hypothetical predicted spectroscopic data for this compound, alongside typical experimental values for comparison.

Predicted ¹H NMR Chemical Shifts (δ, ppm)

| Proton Environment | Predicted Shift (ppm) | Illustrative Experimental Shift (ppm) |

|---|---|---|

| Aromatic H (ortho to C=O) | 7.85 | 7.82 |

| Aromatic H (meta to C=O) | 7.50 | 7.48 |

| Aromatic H (para to C=O) | 7.65 | 7.63 |

This table demonstrates the close correlation often found between computationally predicted and experimentally observed ¹H NMR chemical shifts.

Predicted IR Vibrational Frequencies (cm⁻¹)

| Vibrational Mode | Predicted Frequency (cm⁻¹) | Illustrative Experimental Frequency (cm⁻¹) |

|---|---|---|

| C=O Stretch | 1665 | 1660 |

| Aromatic C=C Stretch | 1598 | 1595 |

| C-Cl Stretch | 750 | 745 |

This table shows a comparison of predicted and experimental IR frequencies. Computational values are often scaled to better match experimental results.

Predicted UV-Vis Absorption Maxima (λ_max, nm)

| Electronic Transition | Predicted λ_max (nm) | Illustrative Experimental λ_max (nm) |

|---|---|---|

| n → π* | 345 | 340 |

This table illustrates the prediction of electronic transitions that are responsible for UV-Vis absorption.

Quantitative Structure-Reactivity Relationships (QSRR) Analysis Based on Substituent Electronic and Steric Effects

Quantitative Structure-Reactivity Relationships (QSRR) are models that correlate the chemical structure of a series of compounds with their reactivity. researchgate.net These models are built on the principle that the electronic and steric properties of substituents systematically influence the behavior of a molecule. For this compound, a QSRR analysis would seek to quantify how the bromo, chloro, and methyl groups, at their specific positions, affect the reactivity of the benzophenone core, particularly the electrophilicity of the carbonyl carbon.

Electronic Effects:

Bromo (Br) and Chloro (Cl) Groups: As halogens, both are electronegative and exert an electron-withdrawing inductive effect (-I), which pulls electron density away from the aromatic ring and the carbonyl group. This effect increases the partial positive charge on the carbonyl carbon, making it more susceptible to nucleophilic attack. They also have a weaker electron-donating resonance effect (+R) due to their lone pairs, but for halogens, the inductive effect typically dominates.

Methyl (-CH₃) Group: This is an alkyl group that is weakly electron-donating through an inductive effect (+I) and hyperconjugation. Its presence on the 3'-position would slightly decrease the reactivity of the carbonyl group compared to an unsubstituted ring.

Steric Effects:

The placement of substituents, especially near the reactive center, can hinder the approach of a reactant, a phenomenon known as steric hindrance. youtube.com In this compound, the bromo group is at the 2-position (ortho to the carbonyl linkage), which can create significant steric hindrance. This could influence the conformation of the molecule by affecting the dihedral angle between the phenyl ring and the carbonyl group, and it can impede the approach of nucleophiles to the carbonyl carbon. The methyl group at the 3'-position and the chloro group at the 4'-position are less likely to cause significant direct steric hindrance at the carbonyl group.

A QSRR model for a series of related benzophenones would use computational descriptors (such as calculated atomic charges, dipole moments, and steric parameters) to build a mathematical equation that predicts a measure of reactivity (like a reaction rate constant).

| Substituent | Position | Electronic Effect | Steric Effect | Predicted Impact on Carbonyl Reactivity |

| Bromo | 2 | -I (withdrawing), +R (donating) | High (ortho position) | Electronic: Increases reactivity. Steric: Decreases reactivity. |

| Chloro | 4' | -I (withdrawing), +R (donating) | Low (para position) | Increases reactivity. |

| Methyl | 3' | +I (donating) | Low (meta position) | Decreases reactivity. |

This table summarizes the expected electronic and steric contributions of each substituent on the reactivity of the carbonyl group in this compound.

Derivatization and Analog Synthesis of 2 Bromo 4 Chloro 3 Methylbenzophenone

Systematic Introduction of Diverse Functional Groups for Structure-Property Studies

The chemical structure of 2-bromo-4'-chloro-3'-methylbenzophenone presents several sites amenable to derivatization, enabling a systematic alteration of its physicochemical properties. The primary sites for modification include the carbon-bromine bond, the aromatic rings, and the benzylic methyl group.

Modification at the C-Br Bond: The bromo group on the first phenyl ring is the most versatile handle for introducing molecular diversity due to its susceptibility to a wide array of transition-metal-catalyzed cross-coupling reactions. Palladium-catalyzed reactions such as the Suzuki-Miyaura (using boronic acids), Stille (using organostannanes), Heck (using alkenes), Sonogashira (using terminal alkynes), and Buchwald-Hartwig (using amines or alcohols) couplings allow for the formation of new carbon-carbon and carbon-heteroatom bonds at this position. nih.govnih.govresearchgate.net This approach facilitates the introduction of various alkyl, alkenyl, alkynyl, aryl, and heteroaryl moieties, as well as amino and alkoxy groups, systematically altering the steric and electronic profile of the molecule.

Modification of the Aromatic Rings: While the existing substituents dictate the regioselectivity, further functionalization of the two phenyl rings can be achieved through electrophilic aromatic substitution. Reactions such as nitration, halogenation, or Friedel-Crafts acylation/alkylation can introduce additional groups. The directing effects of the current substituents must be considered: the benzoyl group is deactivating and meta-directing, while the halogen and alkyl groups are ortho-, para-directing.

Modification of the Methyl Group: The methyl group on the second phenyl ring can be functionalized, typically through a free-radical pathway. For instance, radical bromination using N-bromosuccinimide (NBS) can convert the methyl group into a bromomethyl group (-CH₂Br), which is a versatile electrophile for subsequent nucleophilic substitution reactions to introduce groups such as hydroxides, cyanides, or azides.

The following table illustrates potential derivatizations for structure-property analysis:

| Reaction Type | Target Site | Reagents/Catalyst | Functional Group Introduced | Resulting Derivative Class |

|---|---|---|---|---|

| Suzuki Coupling | C-Br | Ar-B(OH)₂, Pd catalyst (e.g., Pd(PPh₃)₄), Base | Aryl (e.g., -C₆H₅, -C₆H₄OCH₃) | Biaryl-substituted benzophenones |

| Sonogashira Coupling | C-Br | Terminal alkyne, Pd/Cu catalyst, Base | Alkynyl (e.g., -C≡C-Ph) | Alkynyl-substituted benzophenones |

| Buchwald-Hartwig Amination | C-Br | R₂NH, Pd catalyst, Base | Amino (e.g., -N(CH₃)₂) | Amino-substituted benzophenones |

| Nitration | Aromatic Ring | HNO₃, H₂SO₄ | Nitro (-NO₂) | Nitro-substituted benzophenones |

| Radical Bromination & Substitution | -CH₃ | 1. NBS, Initiator 2. NaCN | Cyanomethyl (-CH₂CN) | Cyanomethyl-substituted benzophenones |

Exploration of Structure-Reactivity Relationships in Novel Derivatives